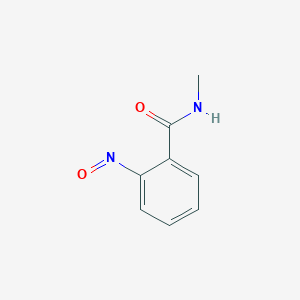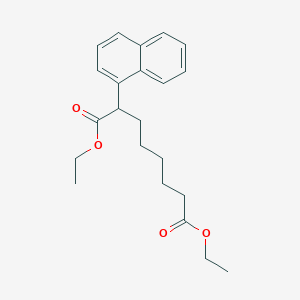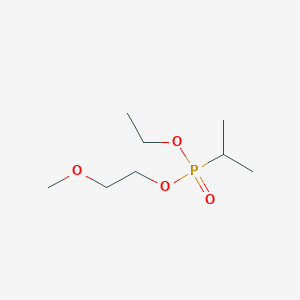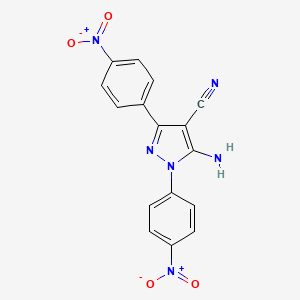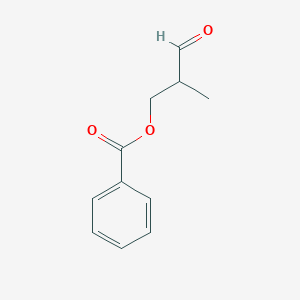![molecular formula C13H15ClO B12562471 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one CAS No. 157667-28-2](/img/structure/B12562471.png)
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Chlorobicyclo[641]trideca-1(13),8,11-trien-10-one is a chemical compound with the molecular formula C13H15ClO It is a bicyclic compound featuring a chlorine atom and a ketone group
Méthodes De Préparation
The synthesis of 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the ketone group: Oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Analyse Des Réactions Chimiques
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one involves its interaction with specific molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application being studied.
Comparaison Avec Des Composés Similaires
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one can be compared with similar compounds such as:
13-Bromobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one: Similar structure but with a bromine atom instead of chlorine.
13-Fluorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one: Similar structure but with a fluorine atom instead of chlorine.
13-Iodobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one: Similar structure but with an iodine atom instead of chlorine.
The uniqueness of 13-Chlorobicyclo[64
Propriétés
Numéro CAS |
157667-28-2 |
|---|---|
Formule moléculaire |
C13H15ClO |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one |
InChI |
InChI=1S/C13H15ClO/c14-13-10-5-3-1-2-4-6-11(13)9-12(15)8-7-10/h7-9H,1-6H2 |
Clé InChI |
IJAJWAHYCLQUFR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=CC(=O)C=CC(=C2Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)

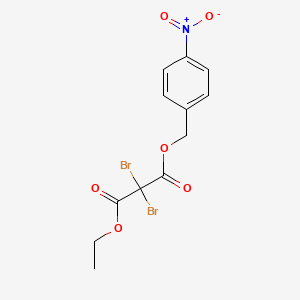

![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
